molecular formula C16H22N2O2 B2665613 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 941911-58-6

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2665613
CAS No.: 941911-58-6
M. Wt: 274.364
InChI Key: BLJBCWJIRAAUEQ-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic organic compound belonging to the class of quinoline derivatives It is characterized by its unique molecular structure, which includes an isopentyl group, a tetrahydroquinoline ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinoline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at elevated temperatures to facilitate the formation of the acetamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding tetrahydroquinoline alcohols.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown promise in biological assays, particularly in studies related to enzyme inhibition and receptor binding.

    Medicine: Preliminary research suggests potential therapeutic applications, including antiviral and anticancer activities.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its quinoline and acetamide moieties. These interactions can modulate various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide
  • N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide
  • N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide

Uniqueness

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its combination of an isopentyl group and an acetamide moiety within the quinoline framework allows for diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-11(2)8-9-18-15-6-5-14(17-12(3)19)10-13(15)4-7-16(18)20/h5-6,10-11H,4,7-9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJBCWJIRAAUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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